MC-GGFG-(7ethanol-10NH2-11F-Camptothecin)
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Overview
Description
MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) is a drug-linker conjugate used in antibody-drug conjugates (ADCs). This compound consists of 7ethanol-10NH2-11F-Camptothecin linked to a protease-cleavable MC-GGFG linker . The compound is designed to be cleaved by proteases, releasing the active drug component, 7ethanol-10NH2-11F-Camptothecin, which is a derivative of camptothecin, a well-known anti-cancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) involves the conjugation of 7ethanol-10NH2-11F-Camptothecin with the MC-GGFG linker. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the conjugation process. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) undergoes several types of chemical reactions, including:
Cleavage Reactions: The protease-cleavable MC-GGFG linker is designed to be cleaved by specific proteases, releasing the active drug component
Hydrolysis: The compound may undergo hydrolysis under certain conditions, leading to the breakdown of the linker and release of the active drug
Common Reagents and Conditions
Common reagents used in the reactions involving MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) include organic solvents, catalysts, and proteases. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed
The major product formed from the cleavage of MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) is 7ethanol-10NH2-11F-Camptothecin, which is the active drug component with anti-cancer properties .
Scientific Research Applications
MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) has several scientific research applications, including:
Chemistry: Used as a model compound for studying drug-linker conjugates and their cleavage mechanisms
Biology: Employed in research on protease activity and the development of targeted drug delivery systems
Medicine: Investigated for its potential use in cancer therapy as part of ADCs, which target cancer cells with high specificity
Industry: Utilized in the development of new ADCs and other targeted therapies
Mechanism of Action
MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) exerts its effects through the following mechanism:
Properties
Molecular Formula |
C46H47FN8O12 |
---|---|
Molecular Weight |
922.9 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(19R)-19-ethyl-6-fluoro-19-hydroxy-10-(hydroxymethyl)-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-7-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C46H47FN8O12/c1-2-46(66)30-17-35-42-27(22-55(35)44(64)29(30)24-67-45(46)65)28(23-56)26-16-33(31(47)18-32(26)53-42)51-39(60)21-50-43(63)34(15-25-9-5-3-6-10-25)52-38(59)20-49-37(58)19-48-36(57)11-7-4-8-14-54-40(61)12-13-41(54)62/h3,5-6,9-10,12-13,16-18,34,56,66H,2,4,7-8,11,14-15,19-24H2,1H3,(H,48,57)(H,49,58)(H,50,63)(H,51,60)(H,52,59)/t34-,46+/m0/s1 |
InChI Key |
IQSVCRAHKRDQOX-HCPWKLSCSA-N |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)CO)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)CO)O |
Origin of Product |
United States |
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